

# physical and chemical properties of D-Galacturonic Acid Monohydrate

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Compound of Interest

Compound Name: D-Galacturonic Acid Monohydrate

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## An In-Depth Technical Guide to D-Galacturonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **D-Galacturonic Acid Monohydrate**. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on this compound for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes important chemical behavior.

## **Core Physical and Chemical Properties**

D-Galacturonic acid is a sugar acid, an oxidized form of D-galactose, and the main component of pectin.[1][2] It typically exists in a crystalline monohydrate form. In solution, it undergoes mutarotation, establishing an equilibrium between its  $\alpha$  and  $\beta$  anomers via an open-chain aldehyde form.[1][3]

## **Quantitative Data Summary**

The following tables summarize the key physical and chemical properties of **D-Galacturonic Acid Monohydrate**.



Identifier	Value	Reference	
Chemical Name	(2S,3R,4S,5R)-3,4,5,6- tetrahydroxyoxane-2- [4] carboxylic acid		
CAS Number	91510-62-2 (for Monohydrate)		
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>7</sub> ·H <sub>2</sub> O		
Molecular Weight	212.15 g/mol		
Appearance	White to off-white crystalline powder		
Property	Value	Conditions/Notes	
Melting Point	159-160 °C (α-form, monohydrate)	Sintering at ~100-111°C.	
166 °C (β-form)			
рКа	Predicted and experimental values.[5][6]		
Solubility	Soluble in water.	[7]	
100 mg/mL in PBS.[8]			
Slightly soluble in hot alcohol.	_		

Practically insoluble in ether.[3]

[3]

Anomer	Initial Specific Rotation [α]D	Equilibrium Specific Rotation [α]D	Conditions
α-Form	+98.0° to +107°	+50.9° to +51°	c=4 in H <sub>2</sub> O, 20°C
β-Form	+27°	+55.3° to +55.6°	c=2 in H <sub>2</sub> O, 20°C



## **Experimental Protocols**

The following sections detail generalized methodologies for determining the key physical and chemical properties of **D-Galacturonic Acid Monohydrate**.

## **Melting Point Determination (Capillary Method)**

The melting point is determined as the temperature range over which the solid to liquid phase transition occurs. This protocol is a standard method for crystalline organic solids.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- · Mortar and pestle

#### Procedure:

- Sample Preparation: A small amount of dry **D-Galacturonic Acid Monohydrate** is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
- Approximate Determination: A preliminary rapid heating run is performed to quickly determine an approximate melting range.
- Accurate Determination: A fresh sample is prepared. The apparatus is heated to a
  temperature approximately 15-20°C below the approximate melting point. The heating rate is
  then slowed to 1-2°C per minute.[10]



• Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[11]

## **Solubility Determination**

This protocol provides a method for qualitatively and semi-quantitatively assessing the solubility of **D-Galacturonic Acid Monohydrate** in various solvents.

#### Apparatus:

- Test tubes and rack
- Vortex mixer
- Water bath
- Analytical balance
- Pipettes

#### Procedure:

- Solvent Selection: Solvents of interest are selected (e.g., water, ethanol, diethyl ether).
- Qualitative Assessment: A small, measured amount (e.g., 25 mg) of the compound is placed
  in a test tube.[12] A small volume (e.g., 0.75 mL) of the solvent is added in portions.[12] After
  each addition, the tube is vigorously shaken or vortexed. Visual observation determines if the
  solid dissolves completely.
- Quantitative Measurement (Shake-Flask Method): a. An excess amount of **D-Galacturonic** Acid Monohydrate is added to a known volume of the solvent (e.g., phosphate-buffered saline, PBS) in a sealed container. b. The mixture is agitated (e.g., on a shaker or with a magnetic stirrer) at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] c. After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. d. The concentration of the dissolved compound in the clear supernatant/filtrate is then determined using a suitable analytical method (e.g., HPLC, titration).



## **Optical Rotation Measurement**

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This is a key property for characterizing enantiomers.

#### Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm length)
- Sodium D-line light source (589 nm)
- Volumetric flask and analytical balance

#### Procedure:

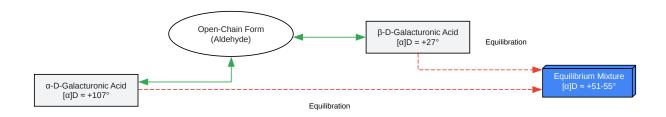
- Instrument Calibration: The polarimeter is turned on and allowed to warm up. A blank measurement is taken using a cell filled with the pure solvent (e.g., water) to zero the instrument.[14]
- Sample Preparation: A solution of **D-Galacturonic Acid Monohydrate** is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., 1 g in 20 mL of water) to achieve a known concentration (c), typically in g/mL.
   [15]
- Measurement: The polarimeter cell is rinsed and then filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed angle of rotation (α) is recorded.[14]
- Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α
   / (I × c) where:
  - $\circ$   $\alpha$  is the observed rotation in degrees.
  - I is the path length of the cell in decimeters (dm).
  - c is the concentration of the solution in g/mL.[16]



Mutarotation Study: To observe mutarotation, the optical rotation is measured immediately
after dissolving the pure anomer and then periodically over time until a stable reading is
achieved, indicating equilibrium.[17]

## **Key Chemical Behavior and Workflows Mutarotation of D-Galacturonic Acid**

In aqueous solution, D-Galacturonic Acid undergoes mutarotation, where the  $\alpha$ - and  $\beta$ -anomers interconvert through an open-chain intermediate until a dynamic equilibrium is established. This is a fundamental property of reducing sugars.



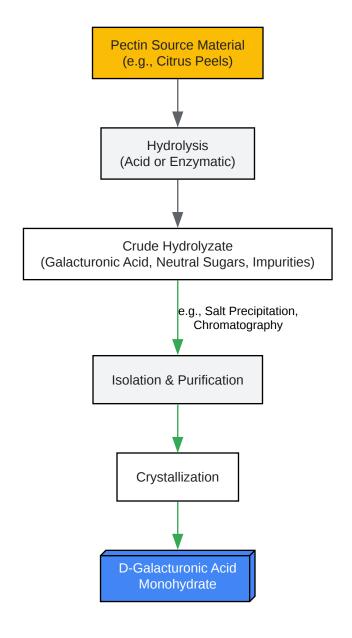
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Caption: Mutarotation of D-Galacturonic Acid in aqueous solution.

### **Extraction from Pectin Workflow**

D-Galacturonic Acid is the primary structural unit of pectin. It is typically obtained by the acidic or enzymatic hydrolysis of pectin-rich source materials.





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Caption: Generalized workflow for D-Galacturonic Acid extraction.

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### Foundational & Exploratory





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